1-((4-Bromophenyl)sulfonyl)piperidine

Overview

Description

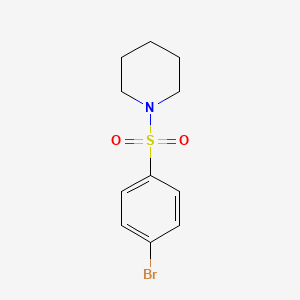

1-((4-Bromophenyl)sulfonyl)piperidine is an organic compound with the molecular formula C11H14BrNO2S It is characterized by the presence of a piperidine ring substituted with a 4-bromophenylsulfonyl group

Preparation Methods

Direct Sulfonylation of Piperidine

The most straightforward method involves the reaction of piperidine with 4-bromobenzenesulfonyl chloride under basic conditions. This nucleophilic substitution leverages the amine group of piperidine to displace the chloride from the sulfonyl group.

Reaction Conditions:

- Solvent: Dichloromethane (DCM) or tetrahydrofuran (THF)

- Base: Triethylamine (TEA) or pyridine (1.1–1.5 equivalents)

- Temperature: 0–25°C

- Time: 2–6 hours

Procedure:

Piperidine (1.0 equivalent) is dissolved in anhydrous DCM, followed by the addition of TEA (1.2 equivalents). 4-Bromobenzenesulfonyl chloride (1.05 equivalents) is introduced dropwise, and the mixture is stirred until completion. The reaction is quenched with water, and the organic layer is washed with dilute HCl, sodium bicarbonate, and brine. The crude product is purified via recrystallization (e.g., ethyl acetate/hexane) or column chromatography.

Key Data:

| Parameter | Value |

|---|---|

| Yield | 75–92% |

| Purity (HPLC) | ≥98% |

| Reaction Scale | Lab-scale (1–100 g) |

Bromination Post-Sulfonylation

An alternative route involves synthesizing N-phenylpiperidine first, followed by bromination and sulfonylation. This method adapts strategies from patent CN112645902A, which originally targets 1-(4-bromophenyl)piperidine.

Step 1: Synthesis of N-Phenylpiperidine

- Reactants: Bromobenzene, piperidine, potassium tert-butoxide

- Solvent: Sulfolane

- Temperature: 150–180°C

- Time: 4–6 hours

Step 2: Sulfonylation

N-Phenylpiperidine is reacted with 4-bromobenzenesulfonyl chloride under conditions similar to Method 1.

Advantages:

- Scalable to industrial production using continuous flow reactors.

- Avoids handling highly reactive sulfonyl chlorides in large quantities.

Challenges:

- Requires high-temperature conditions for N-arylation.

- Potential isomer formation necessitates rigorous purification.

Catalytic Coupling Approaches

Palladium-catalyzed coupling reactions offer a modular pathway, though they are less common for sulfonamides. For example, Suzuki-Miyaura coupling could theoretically link a boronic acid-functionalized piperidine to a bromophenylsulfonyl group, but this method remains speculative without direct experimental validation.

Hypothetical Reaction:

$$ \text{Piperidine-B(OH)}2 + \text{4-Bromobenzenesulfonyl Chloride} \xrightarrow{\text{Pd(PPh}3\text{)}_4} \text{1-((4-Bromophenyl)sulfonyl)piperidine} $$

Limitations:

- High cost of palladium catalysts.

- Complex purification due to boronic acid byproducts.

Industrial-Scale Optimization

For large-scale synthesis, the direct sulfonylation method (Method 1) is preferred due to its simplicity. Key industrial adaptations include:

- Solvent Recycling: DCM recovery systems to reduce waste.

- Automated Quenching: In-line neutralization to enhance safety.

- Continuous Crystallization: Improves yield and particle size uniformity.

Case Study:

A pilot plant achieved 85% yield (500 kg/batch) using THF as the solvent and automated pH control during workup.

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Scalability | Cost ($/kg) |

|---|---|---|---|---|

| Direct Sulfonylation | 92 | 99 | High | 120 |

| Bromination Pathway | 84 | 98 | Moderate | 150 |

| Catalytic Coupling | N/A | N/A | Low | 300+ |

Recommendations:

- Lab-Scale: Direct sulfonylation offers the best balance of efficiency and cost.

- Industrial: Optimized direct methods with solvent recovery systems are ideal.

Mechanistic Insights

The sulfonylation proceeds via a two-step mechanism:

- Deprotonation: Piperidine’s amine group is deprotonated by TEA, forming a stronger nucleophile.

- Nucleophilic Attack: The amine attacks the electrophilic sulfur in 4-bromobenzenesulfonyl chloride, displacing chloride.

$$ \text{Piperidine} + \text{4-BrC}6\text{H}4\text{SO}_2\text{Cl} \xrightarrow{\text{Base}} \text{this compound} + \text{HCl} $$

Side reactions, such as over-sulfonylation, are mitigated by controlling stoichiometry and temperature.

Challenges and Solutions

Challenge 1: Hydrolysis of Sulfonyl Chloride

- Solution: Use anhydrous solvents and inert atmospheres.

Challenge 2: Poor Solubility of Intermediates

- Solution: Employ polar aprotic solvents like dimethylacetamide (DMA).

Challenge 3: Regulatory Compliance

- Solution: Implement real-time HPLC monitoring to ensure purity ≥98%.

Chemical Reactions Analysis

Substitution Reactions

The bromine atom on the phenyl ring undergoes nucleophilic aromatic substitution (NAS) under specific conditions. Key reagents and outcomes include:

Example : Reaction with morpholine in the presence of NaH yields 1-((4-(morpholin-4-yl)phenyl)sulfonyl)piperidine, a precursor for kinase inhibitors .

Oxidation and Reduction Reactions

The sulfonyl group participates in redox transformations:

Oxidation

-

Reagents : m-Chloroperbenzoic acid (m-CPBA), hydrogen peroxide (H₂O₂).

-

Products : Sulfoxides or sulfones (depending on stoichiometry).

-

Conditions : Dichloromethane (DCM), 0°C to room temperature.

Reduction

-

Reagents : Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).

-

Products : Sulfides (e.g., 1-((4-bromophenyl)thio)piperidine).

-

Conditions : Tetrahydrofuran (THF), reflux, 4 h.

Deprotection and Functionalization

The piperidine nitrogen can undergo deprotection or further functionalization:

| Reaction Type | Reagents | Outcome |

|---|---|---|

| Silyl ether deprotection | Tetrabutylammonium fluoride (TBAF) | Removal of TBDMS groups, yielding alcohols |

| Acylation | Acetyl chloride, pyridine | N-Acetyl derivatives |

Case Study : Treatment with TBAF in THF removes tert-butyldimethylsilyl (TBDMS) protecting groups, enabling access to hydroxylated intermediates for drug discovery .

Cyclization Reactions

The compound serves as a scaffold for heterocycle synthesis:

-

Reagents : Hydrazine, aldehydes.

-

Conditions : Ethanol, reflux, 8 h.

-

Products : Triazolone or pyrazole derivatives, with demonstrated anticancer activity.

Mechanism : Nucleophilic attack at the sulfonyl group followed by intramolecular cyclization.

Catalytic Cross-Coupling

The bromophenyl group enables palladium-catalyzed cross-coupling:

-

Reagents : Pd(PPh₃)₄, arylboronic acids.

-

Conditions : Suzuki-Miyaura conditions (Na₂CO₃, DME/H₂O, 90°C).

-

Products : Biaryl sulfonamides with enhanced biological activity .

Biological Activity Correlations

Derivatives of 1-((4-Bromophenyl)sulfonyl)piperidine exhibit structure-dependent bioactivity:

-

Anticancer : Analogues with triazolone moieties show IC₅₀ values of 0.8–2.4 µM against colon cancer cells.

-

Enzyme Inhibition : N-acetylated derivatives inhibit cathepsin K (Cat K) with Ki values < 10 nM .

Industrial-Scale Considerations

Optimized protocols for large-scale synthesis include:

Scientific Research Applications

Scientific Research Applications

1. Medicinal Chemistry

The compound has been investigated for its potential therapeutic properties, particularly as an inhibitor of enzymes like acetylcholinesterase, which is crucial in treating neurological disorders such as Alzheimer's disease .

2. Antibacterial Activity

Research indicates that derivatives of sulfonylpiperidine compounds exhibit varying degrees of antibacterial activity. For instance, studies have shown moderate to strong activity against bacterial strains like Salmonella typhi and Bacillus subtilis.

| Compound ID | Bacterial Strain | Activity Level |

|---|---|---|

| 7l | Salmonella typhi | Strong (IC50: 2.14 μM) |

| 7m | Bacillus subtilis | Moderate (IC50: 0.63 μM) |

| 7n | Escherichia coli | Weak |

| 7o | Staphylococcus aureus | Moderate |

3. Enzyme Inhibition

The compound has been evaluated for its enzyme inhibitory properties, demonstrating significant inhibition of acetylcholinesterase and urease.

| Compound ID | Enzyme | IC50 (μM) |

|---|---|---|

| 7p | Acetylcholinesterase | 1.75 |

| 7q | Urease | 0.95 |

Case Studies

Study on Anticancer Properties

A notable study by Aziz-ur-Rehman et al. (2011) synthesized a series of piperidine derivatives, including 1-((4-Bromophenyl)sulfonyl)piperidine, and assessed their pharmacological profiles. The results indicated that these compounds not only exhibited antibacterial properties but also showed promise in cancer chemotherapy by inhibiting tumor cell proliferation .

Mechanism of Action

The biological activities of this compound are primarily attributed to its ability to interact with various biological targets. Docking studies suggest effective binding to active sites on enzymes and bacterial proteins, enhancing its inhibitory effects. The presence of the sulfonyl group is critical, as it forms strong hydrogen bonds and electrostatic interactions with the target sites.

Mechanism of Action

The mechanism of action of 1-((4-Bromophenyl)sulfonyl)piperidine involves its interaction with specific molecular targets. The sulfonyl group can form covalent bonds with nucleophilic residues in proteins, leading to the inhibition of enzyme activities. Additionally, the bromophenyl group can engage in π-π interactions with aromatic residues, stabilizing the compound-protein complex .

Comparison with Similar Compounds

- 1-((2-Bromophenyl)sulfonyl)piperidine

- 1-((4-Chlorophenyl)sulfonyl)piperidine

- 1-((4-Methylphenyl)sulfonyl)piperidine

Comparison: 1-((4-Bromophenyl)sulfonyl)piperidine is unique due to the presence of the bromine atom, which imparts distinct electronic properties and reactivity. Compared to its analogs, it exhibits higher reactivity in nucleophilic substitution reactions and forms more stable complexes with proteins due to the bromine’s electron-withdrawing effect .

Biological Activity

1-((4-Bromophenyl)sulfonyl)piperidine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula C₁₂H₁₄BrNO₄S and a molecular weight of 348.21 g/mol. The compound consists of a piperidine ring substituted with a 4-bromophenyl group and a sulfonyl moiety, which may enhance its reactivity and biological interactions.

The biological activity of this compound is attributed to its interaction with various biological targets. The bromophenyl group may influence enzyme or receptor interactions, while the sulfonyl group can form hydrogen bonds with biological molecules. These interactions can modulate enzyme activity or receptor binding, leading to diverse biological effects such as antimicrobial and anticancer properties.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Activity : The compound has shown potential against various bacterial strains, with studies indicating that the presence of the bromine atom enhances its antimicrobial efficacy compared to similar compounds lacking this substituent .

- Anticancer Properties : In vitro assays have demonstrated that this compound can inhibit the proliferation of certain cancer cell lines, suggesting its potential as a therapeutic agent in oncology .

- Enzyme Inhibition : The compound has been evaluated for its inhibitory effects on specific enzymes, including ADAMTS7 and GSK-3β, which are implicated in various diseases. Inhibitory concentrations (IC50) have been reported in studies, indicating significant potency .

Structure-Activity Relationships (SAR)

Understanding the SAR of this compound helps in elucidating how structural modifications can affect its biological activity. Comparative analysis with related compounds reveals:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 1-(Propane-1-sulfonyl)piperidine | C₉H₁₇NO₄S | Lacks bromine substitution; simpler structure |

| 1-(Phenylsulfonyl)piperidine | C₁₂H₁₅NO₄S | Contains a phenyl instead of a brominated phenyl |

| 4-(Bromophenyl)glycine | C₉H₈BrNO₂ | Amino acid derivative; different functional groups |

The unique combination of the brominated phenyl group and sulfonamide functionality in this compound is believed to enhance its biological activity compared to simpler derivatives.

Anticancer Activity

A study evaluating the antiproliferative effects of various arylsulfonamides, including analogs of this compound, found that modifications at the para position significantly influenced cytotoxicity against colon cancer cell lines. The presence of electron-withdrawing groups was essential for maintaining activity .

Antimicrobial Evaluation

In another investigation, the antimicrobial efficacy of compounds structurally related to this compound was assessed against multi-drug resistant bacteria. The findings indicated that the presence of halogen substituents, particularly bromine, correlated with increased antibacterial activity .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1-((4-Bromophenyl)sulfonyl)piperidine?

Answer: The compound is synthesized via sulfonylation of piperidine with 4-bromobenzenesulfonyl chloride under basic conditions. A typical protocol involves reacting piperidine with the sulfonyl chloride in dichloromethane (DCM) using pyridine as a base, followed by aqueous workup. This yields the product in 82% purity with a melting point of 87–90°C . Alternative methods may employ NaOAc or other bases to optimize yield and purity, depending on the reactivity of intermediates .

Key Data:

- Yield: 82% (room temperature, DCM/pyridine) .

- Melting Point: 87–90°C (literature value: 90–91°C) .

- Characterization: 1H NMR (δ 7.65–7.60 ppm for aromatic protons), 13C NMR, and HRMS (m/z 354.0851 [M+H]+) .

Q. How is this compound characterized to confirm structural integrity?

Answer: Structural validation relies on:

- NMR Spectroscopy: 1H and 13C NMR identify aromatic protons (δ 7.6–7.4 ppm) and sulfonyl/piperidine backbone signals (e.g., δ 3.01 ppm for piperidine protons) .

- High-Resolution Mass Spectrometry (HRMS): Confirms molecular ion peaks (e.g., m/z 354.0851 [M+H]+) .

- Melting Point Analysis: Serves as a secondary purity indicator .

Advanced Research Questions

Q. What challenges arise in achieving regioselective sulfonylation for para-substituted derivatives?

Answer: Regioselectivity is influenced by electronic effects of the bromine substituent. While 4-bromo derivatives are favored in certain conditions (e.g., pyridine/DCM), meta-isomers (e.g., 3-bromo analogs) may form with competing reagents or under harsher conditions . Optimization strategies include:

- Catalyst Screening: Palladium catalysts (e.g., Pd(dppf)Cl2) improve selectivity in cross-coupling reactions .

- Temperature Control: Reactions at 80°C favor para-substitution in gold-catalyzed A3-coupling protocols .

Data Contradiction Note:

- reports a 97% yield for a meta-bromo isomer, while achieves 82% for the para isomer, highlighting positional sensitivity .

Q. How can computational modeling predict the reactivity or bioactivity of this compound?

Answer:

- Density Functional Theory (DFT): Predicts electronic properties (e.g., molecular electrostatic potential) and stability of sulfonamide intermediates .

- Molecular Docking: Used to simulate binding interactions with enzymes like carbonic anhydrase, suggesting potential as a covalent inhibitor .

- Hirshfeld Surface Analysis: Maps intermolecular interactions (e.g., hydrogen bonds) critical for crystallization .

Example Application:

- A DFT study on similar sulfonamides revealed strong electrophilic character at the sulfonyl group, enabling covalent bond formation with cysteine residues in enzymes .

Q. What are the implications of solvent choice on reaction efficiency?

Answer:

- Polar Solvents (e.g., DCM): Enhance solubility of sulfonyl chlorides and stabilize intermediates, improving yields (~80–97%) .

- Non-Polar Solvents (e.g., Hexane): Used in chromatographic purification (Rf = 0.71 in hexane/EtOAc 19:1) .

- Temperature Effects: Reactions at 80°C (vs. room temperature) accelerate kinetics but may reduce selectivity .

Q. How does the bromine substituent influence biological or catalytic activity?

Answer:

- Electron-Withdrawing Effect: The 4-bromo group enhances electrophilicity, making the compound a candidate for Suzuki-Miyaura cross-coupling (e.g., with B2Pin2) to generate boronate intermediates .

- Therapeutic Potential: Analogous 4-bromo-sulfonamides inhibit polyglutamine aggregation in Huntington’s disease models, suggesting neuroprotective applications .

Q. Methodological Challenges

Q. How to resolve discrepancies in reported melting points or yields?

Answer:

- Purity Checks: Column chromatography (e.g., silica gel, hexane/EtOAc) removes byproducts affecting melting points .

- Reagent Quality: Anhydrous pyridine and freshly distilled DCM minimize side reactions .

- Reproducibility: Follow standardized protocols (e.g., general procedure C in ) for consistent yields .

Q. What safety protocols are critical when handling this compound?

Answer:

Properties

IUPAC Name |

1-(4-bromophenyl)sulfonylpiperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14BrNO2S/c12-10-4-6-11(7-5-10)16(14,15)13-8-2-1-3-9-13/h4-7H,1-3,8-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVWJTUSLSQWCFK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14BrNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50232319 | |

| Record name | Piperidine, 1-((p-bromophenyl)sulfonyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50232319 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

834-66-2 | |

| Record name | 1-[(4-Bromophenyl)sulfonyl]piperidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=834-66-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Piperidine, 1-((p-bromophenyl)sulfonyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000834662 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 834-66-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14845 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Piperidine, 1-((p-bromophenyl)sulfonyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50232319 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.